cis-Methyl 2-methylpiperidine-4-carboxylate
Overview
Description
Cis-Methyl 2-methylpiperidine-4-carboxylate is a chemical compound that has gained significant interest in scientific research. It is also known as cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C8H16ClNO2. Its InChI code is 1S/C8H15NO2.ClH/c1-6-5-7 (3-4-9-6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 193.67 g/mol . It is a solid at room temperature .Scientific Research Applications
Synthesis of Orthogonally Protected Aminopipecolic Acid
A study by Szatmári, Kiss, and Fülöp (2006) details the synthesis of orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acid, starting from methyl cis-4-hydroxypiperidine-2-carboxylate. This process involves C-4 inversion for the trans isomer and double C-4 inversion for the cis isomer, highlighting the chemical's role in creating protected amino acids for various applications (Szatmári, Kiss, & Fülöp, 2006).
Investigation of Stereochemical Substituent Effects
Pedersen and Bols (2005) synthesized diastereomeric piperidines, including cis- and trans-2-methylpiperidine-3-carboxylate, to study the effects of axial versus equatorial carboxylate, carboxamide, and cyano groups on piperidine base strength. This research aids in understanding the stereochemical effects of substituents in piperidines, which is crucial for designing molecules with specific properties (Pedersen & Bols, 2005).
Platinum-Promoted Cyclization Reactions
The work of Ambuehl et al. (1978) demonstrates the use of [PtCl4]2- in cyclizing 1-, 2- and 3-methylpent-4-enylamine to cis- and trans-dimethylpyrrolidines, showing significant regio and stereoselectivity. This research exemplifies the application of platinum compounds in inducing specific cyclization reactions, an essential aspect of synthetic chemistry (Ambuehl et al., 1978).
Phosphine-Catalyzed Annulation Synthesis
Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This research is significant in the field of catalysis, showing how specific compounds can be synthesized with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
The safety information for cis-Methyl 2-methylpiperidine-4-carboxylate indicates that it is associated with some hazards. The GHS pictograms indicate a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P362, P403, and P405 .
Properties
IUPAC Name |
methyl (2R,4R)-2-methylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCYTXOCDKRRY-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.